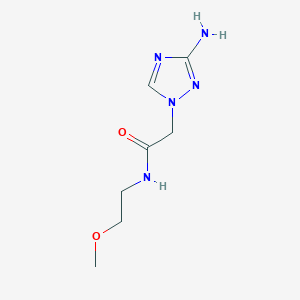
2-(3-Amino-1h-1,2,4-triazol-1-yl)-n-(2-methoxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-1h-1,2,4-triazol-1-yl)-n-(2-methoxyethyl)acetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-n-(2-methoxyethyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Amino Group: Amination reactions can be used to introduce the amino group at the desired position.
Attachment of the Acetamide Moiety: This step involves the acylation of the triazole derivative with 2-methoxyethylamine.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
科学的研究の応用
2-(3-Amino-1h-1,2,4-triazol-1-yl)-n-(2-methoxyethyl)acetamide may have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: May be investigated for its therapeutic potential in treating various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-n-(2-methoxyethyl)acetamide would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors.
Pathway Modulation: Influencing various biochemical pathways within cells.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A basic triazole derivative with various biological activities.
3-Amino-1,2,4-triazole: Similar structure with an amino group at the 3-position.
N-(2-Methoxyethyl)acetamide: A related compound with a similar acetamide moiety.
Uniqueness
2-(3-Amino-1h-1,2,4-triazol-1-yl)-n-(2-methoxyethyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other triazole derivatives.
特性
分子式 |
C7H13N5O2 |
|---|---|
分子量 |
199.21 g/mol |
IUPAC名 |
2-(3-amino-1,2,4-triazol-1-yl)-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C7H13N5O2/c1-14-3-2-9-6(13)4-12-5-10-7(8)11-12/h5H,2-4H2,1H3,(H2,8,11)(H,9,13) |
InChIキー |
GALZFXNQEYTWDA-UHFFFAOYSA-N |
正規SMILES |
COCCNC(=O)CN1C=NC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


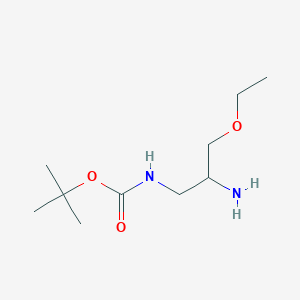




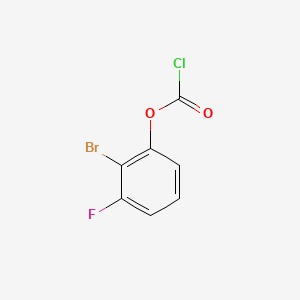


![Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate](/img/structure/B13634693.png)

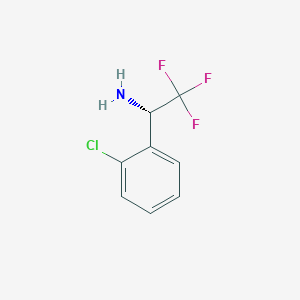
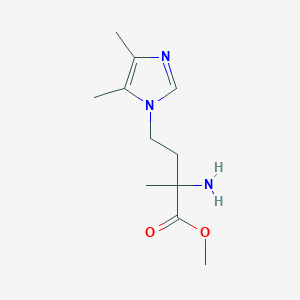
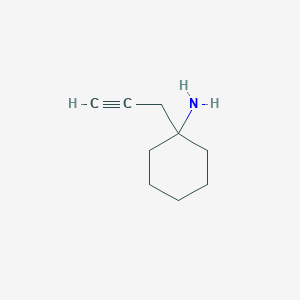
![(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid](/img/structure/B13634735.png)
